1-benzyl-5-chloro-1H-pyrazole-4-carboxylic acid
Overview
Description
“1-benzyl-5-chloro-1H-pyrazole-4-carboxylic acid” is a chemical compound with the CAS Number: 1565755-08-9 . It has a molecular weight of 236.66 . It is usually in the form of a powder .
Molecular Structure Analysis
The Inchi Code for “1-benzyl-5-chloro-1H-pyrazole-4-carboxylic acid” is 1S/C11H9ClN2O2/c12-10-9 (11 (15)16)6-13-14 (10)7-8-4-2-1-3-5-8/h1-6H,7H2, (H,15,16) .
Physical And Chemical Properties Analysis
“1-benzyl-5-chloro-1H-pyrazole-4-carboxylic acid” is a powder with a molecular weight of 236.66 . It is typically stored at a temperature of 4 degrees Celsius .
Scientific Research Applications
Functionalization Reactions
Pyrazole derivatives have been a focal point for functionalization reactions. For instance, experimental and theoretical studies have been conducted on the reactions of pyrazole compounds with various nucleophiles, leading to the synthesis of novel compounds. These functionalization reactions are pivotal in the development of new materials and pharmaceuticals, showcasing the versatility of pyrazole derivatives in organic synthesis (Yıldırım et al., 2005).
Optical Nonlinearity
A novel series of pyrazole derivatives were synthesized and their optical nonlinearity was studied using the open-aperture z-scan technique. This research indicates the potential of certain pyrazole compounds, specifically those with carboxylic acid groups and ester substituents, as candidates for optical limiting applications. These findings open up new avenues for the application of pyrazole derivatives in photonic and optoelectronic devices (Chandrakantha et al., 2013).
Antibacterial Activities
Research into the antibacterial properties of pyrazole derivatives has yielded promising results. For example, certain derivatives synthesized from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This underscores the potential of pyrazole derivatives as antibacterial agents, contributing to the ongoing search for new antimicrobial compounds (Bildirici et al., 2007).
Corrosion Inhibition
Pyrazole derivatives have also been evaluated as corrosion inhibitors for steel in hydrochloric acid, demonstrating significant effectiveness in reducing corrosion rates. This highlights the potential of pyrazole compounds in industrial applications, where corrosion resistance is critical (Herrag et al., 2007).
properties
IUPAC Name |
1-benzyl-5-chloropyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c12-10-9(11(15)16)6-13-14(10)7-8-4-2-1-3-5-8/h1-6H,7H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPWOWGHDSVKKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(C=N2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-5-chloro-1H-pyrazole-4-carboxylic acid | |
CAS RN |
1565755-08-9 | |
Record name | 1-benzyl-5-chloro-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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